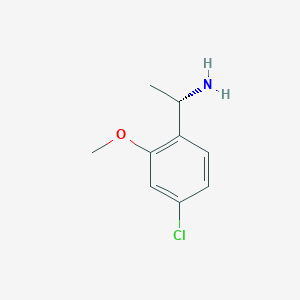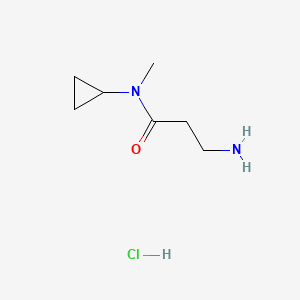
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of 3-amino-N-cyclopropyl-N-methylpropanamide, which is known for its applications in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-N-cyclopropyl-N-methylpropanamide, such as oxides, amines, and substituted compounds .
Applications De Recherche Scientifique
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide
- 3-amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide
- 3-amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide
Uniqueness
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride is unique due to its specific structural features and reactivity. Its cyclopropyl and methyl groups confer distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique binding affinities and reactivity profiles, which can be advantageous in specific contexts .
Propriétés
Formule moléculaire |
C7H15ClN2O |
|---|---|
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
3-amino-N-cyclopropyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(6-2-3-6)7(10)4-5-8;/h6H,2-5,8H2,1H3;1H |
Clé InChI |
AZXOYHFLRSLDFX-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


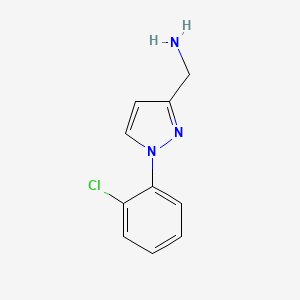

![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)

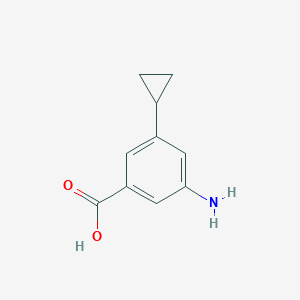

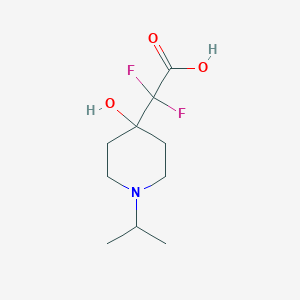

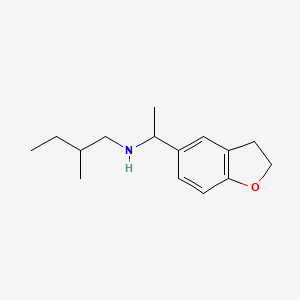
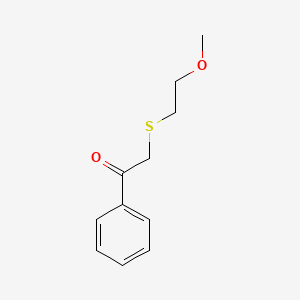
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)

